

Physicochemical Profiling & Applications of Acetonitrile-2-13C in Drug Development

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Compound of Interest

Compound Name: Acetonitrile-2-13C

CAS No.: 31432-55-0

Cat. No.: B3415657

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Executive Summary

Acetonitrile-2-13C (Methyl-13C cyanide;

) is a stable isotopologue of acetonitrile where the methyl carbon is enriched with Carbon-13. Unlike its deuterated counterparts used primarily as NMR solvents, **Acetonitrile-2-13C** serves as a critical probe in metabolic flux analysis and mechanistic toxicology within drug development. Its physicochemical profile is nearly identical to natural abundance acetonitrile in terms of phase transitions (boiling/melting points) but exhibits distinct density and spectroscopic properties essential for tracer studies.

This guide provides a definitive technical analysis of **Acetonitrile-2-13C**, detailing its physical properties, synthesis protocols, and application in tracking oxidative metabolism via CYP2E1.

Part 1: Physicochemical Characterization

The Isotope Effect on Phase Transitions

In stable isotope chemistry, the substitution of

with

introduces a mass increase of approximately 1 Dalton per labeled position without significantly altering the electronic potential energy surface of the molecule. Consequently, the intermolecular forces (dipole-dipole, dispersion) remain largely unchanged.

- Boiling Point (BP) & Melting Point (MP): The Vapor Pressure Isotope Effect (VPIE) for substitution is negligible compared to Deuterium () substitution. While shows a measurable inverse isotope effect (lower BP), exhibits phase transition temperatures within the experimental error range of standard acetonitrile.
- Density: The mass increase (~2.4%) leads to a quantifiable increase in density, a critical parameter when calculating molar concentrations for gravimetric preparation of standards.

Comparative Data Table

The following table synthesizes specific data for **Acetonitrile-2-13C** against the natural abundance standard.

Property	Acetonitrile (Natural Abundance)	Acetonitrile-2-13C ()	Causality / Notes
CAS Number	75-05-8	1722-09-4	Unique identifier for the 2-13C isotopologue.
Molecular Weight	41.05 g/mol	42.04 g/mol	Direct result of enrichment.
Boiling Point	81.6 °C	81 – 82 °C	Negligible VPIE; effectively identical.
Melting Point	-45 °C	-48 °C	Slight depression observed in some lit. sources; often reported as identical.
Density (25°C)	0.786 g/mL	0.805 g/mL	Increased mass per unit volume due to .
Refractive Index	1.344	1.339	Slight variation due to polarizability changes.
Flash Point	2 °C (Closed Cup)	2 °C	Flammability hazard remains unchanged.

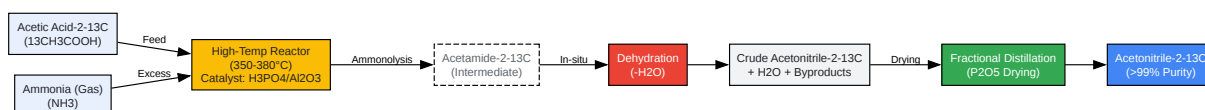


*Critical Note for Researchers: When using **Acetonitrile-2-13C** as an internal standard, do not adjust volumetric delivery based on the assumption of identical molarity to unlabeled acetonitrile. You must correct for the density difference (0.805 vs 0.786 g/mL) to maintain stoichiometric accuracy.*

Part 2: Synthesis & Purification Protocol

High-purity **Acetonitrile-2-13C** is required for metabolic studies to avoid interference from unlabeled impurities. The industrial synthesis via ammonolysis of acetic acid is adapted here for laboratory-scale isotopic labeling, starting from Acetic Acid-2-13C.

Workflow Diagram: Synthesis of Acetonitrile-2-13C



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Figure 1: Catalytic synthesis pathway converting Acetic Acid-2-13C to **Acetonitrile-2-13C** via ammonolysis and dehydration.

Detailed Protocol

- Precursor Preparation: Load Acetic Acid-2-13C (glacial) into a vaporization chamber.
- Ammonolysis: Mix acetic acid vapor with anhydrous Ammonia () gas at a molar ratio of 1:1.5 (Acid:Ammonia).
- Catalytic Conversion: Pass the mixture over a Phosphoric Acid-Promoted -Alumina catalyst bed heated to 360–380 °C.
 - Mechanism:[1][2][3][4] The reaction proceeds via the formation of Acetamide-2-13C, which immediately undergoes thermal dehydration to form the nitrile.
 - Control: Maintain temperature strictly below 400 °C to prevent decarboxylation (forming Acetone-13C) or polymerization.

- Isolation: Condense the reactor effluent. The condensate contains **Acetonitrile-2-13C**, water, and unreacted ammonia.
- Purification (Critical Step):
 - Drying: Treat the crude liquid with Phosphorus Pentoxide () or molecular sieves (3Å) to remove water. Acetonitrile forms a binary azeotrope with water (85% ACN, BP 76.5 °C), making simple distillation insufficient for anhydrous applications.
 - Distillation: Perform fractional distillation. Collect the fraction boiling at 81–82 °C.
- Validation: Verify isotopic enrichment (>99 atom %) via MS or -NMR (Singlet at ~2.0 ppm for methyl carbon).

Part 3: Applications in Drug Development (Metabolic Tracking)

Acetonitrile is not merely a solvent; in vivo, it is metabolized by Cytochrome P450 2E1 (CYP2E1).[5] Using **Acetonitrile-2-13C** allows researchers to distinguish exogenous solvent metabolism from endogenous pathways.

Mechanism of Action

The metabolism of acetonitrile involves oxidation at the

-carbon (the methyl group). When using **Acetonitrile-2-13C** (), the oxidation occurs at the labeled carbon.

- Oxidation: CYP2E1 hydroxylates the -methyl group, forming a transient cyanohydrin ().

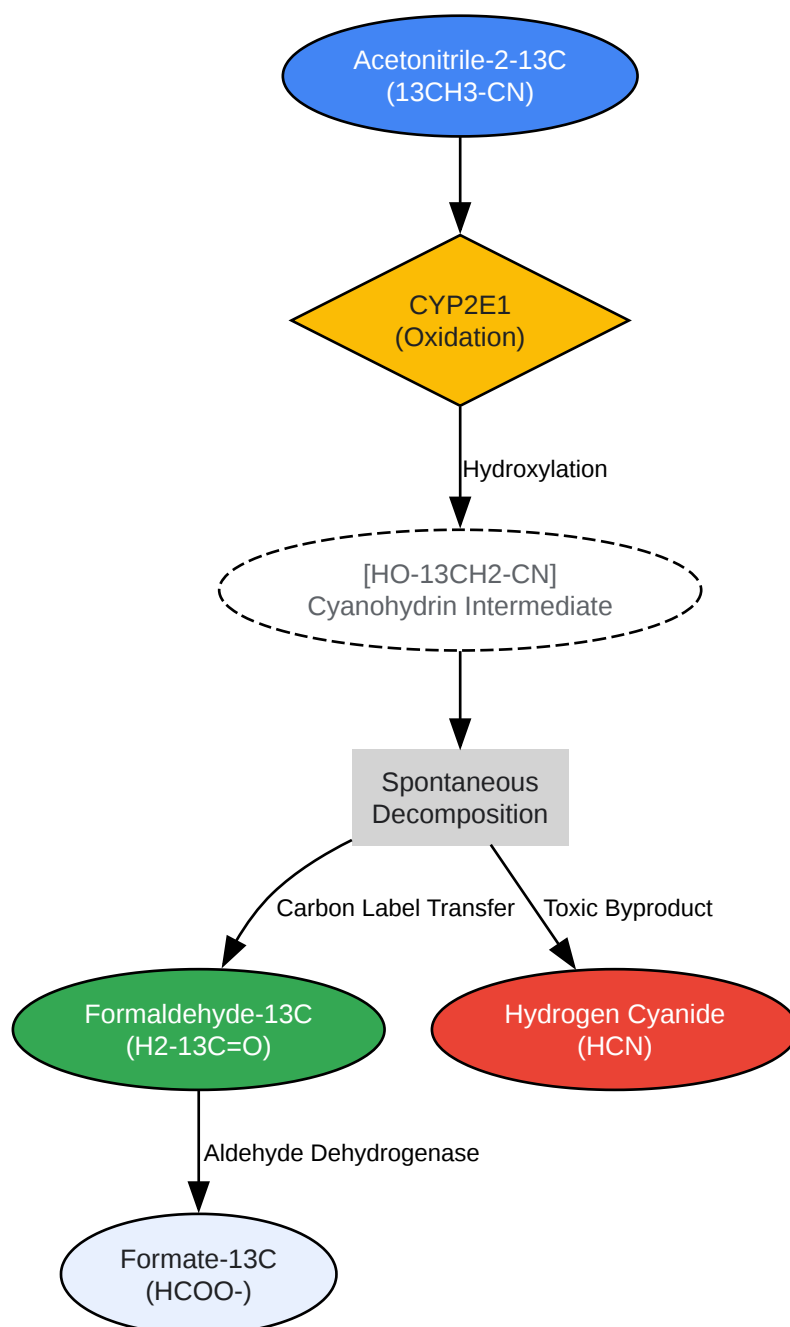
- Decomposition: This unstable intermediate spontaneously decomposes into Hydrogen Cyanide (HCN) and Formaldehyde-13C (

).

- Tracing: The

label is transferred exclusively to the formaldehyde pool (and subsequently Formate-13C), while the cyanide remains unlabeled. This allows specific tracking of the aldehyde detoxification pathway without interference from the cyanide toxicity mechanism.

Metabolic Pathway Diagram



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Figure 2: Oxidative metabolism of **Acetonitrile-2-13C** mediated by CYP2E1, highlighting the transfer of the 13C label to formaldehyde.

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